molecular formula C8H4Cl2N2O B8661516 3,6-Dichloro-4-(furan-2-yl)-pyridazine CAS No. 202931-91-7

3,6-Dichloro-4-(furan-2-yl)-pyridazine

Cat. No.: B8661516
CAS No.: 202931-91-7
M. Wt: 215.03 g/mol
InChI Key: FTIXDMFAYOIIQM-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-(furan-2-yl)-pyridazine is a heterocyclic compound featuring a pyridazine core substituted with chlorine atoms at positions 3 and 6 and a furan-2-yl group at position 4. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.

Properties

CAS No.

202931-91-7

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

3,6-dichloro-4-(furan-2-yl)pyridazine

InChI

InChI=1S/C8H4Cl2N2O/c9-7-4-5(8(10)12-11-7)6-2-1-3-13-6/h1-4H

InChI Key

FTIXDMFAYOIIQM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NN=C2Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key pyridazine derivatives and their properties:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
3,6-Dichloro-4-(furan-2-yl)-pyridazine (Target) Furan-2-yl C₈H₄Cl₂N₂O ~213.04 (estimated) Potential medicinal/agrochemical intermediate -
3,6-Dichloro-4-(difluoromethyl)pyridazine Difluoromethyl C₅H₂Cl₂F₂N₂ 198.98 Electron-withdrawing substituent; synthetic utility
3,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine Boronic ester (pinacol) C₁₀H₁₃BCl₂N₂O₂ 274.94 Suzuki-Miyaura cross-coupling intermediate
3,6-Dichloro-4-isopropylpyridazine Isopropyl C₇H₈Cl₂N₂ 191.06 Steric hindrance; intermediate in drug synthesis
Pyridalyl (Agrochemical) 3,3-Dichloroallyloxy and trifluoromethyl-pyridyl C₁₅H₁₀Cl₄F₃NO₂ 491.12 Insecticide; persistent organic pollutant (POP)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,6-Dichloro-4-(furan-2-yl)-pyridazine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization reactions. A common route reacts 3-chloropyridazine with furan-2-carbaldehyde in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at elevated temperatures (80–100°C) to promote cyclization .
  • Optimization : Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (prevents side reactions), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization ensures high yields (>70%) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR spectra verify substituent positions (e.g., furan protons at δ 6.5–7.8 ppm, pyridazine carbons at ~150–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 256.98) and fragmentation patterns .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, validating bond angles and spatial arrangement .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity and biological activity?

  • Electronic Effects : The electron-withdrawing chlorine atoms at positions 3 and 6 increase electrophilicity, enhancing nucleophilic substitution reactions (e.g., with amines or thiols) .
  • Steric Effects : The furan ring’s planarity facilitates π-π stacking with biological targets (e.g., enzyme active sites), while halogenated groups (e.g., Cl, F) improve binding affinity via hydrophobic interactions .
  • Structure-Activity Relationship (SAR) : Derivatives with sulfonamide or triazole moieties show enhanced anti-microbial and kinase inhibitory activity compared to the parent compound .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Comparative Assays : Use standardized protocols (e.g., MIC for anti-microbial activity, IC50 for enzyme inhibition) across studies to minimize variability .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes with targets like c-Met kinase, reconciling discrepancies between in vitro and in vivo results .
  • Meta-Analysis : Cross-reference data from similar pyridazine derivatives (e.g., 3,6-dichloro-4-(4-phenylpiperazin-1-yl)pyridazine) to identify trends in substituent-driven activity .

Q. How can reaction mechanisms for halogen displacement in this compound be experimentally validated?

  • Kinetic Studies : Monitor reaction progress via HPLC or UV-Vis spectroscopy under varying conditions (pH, temperature) to determine rate laws .
  • Isotopic Labeling : Introduce 36^{36}Cl or 18^{18}O isotopes to track substitution pathways in SNAr (nucleophilic aromatic substitution) reactions .
  • DFT Calculations : Simulate transition states (Gaussian 16) to predict regioselectivity and compare with experimental outcomes .

Methodological Challenges and Solutions

Q. What are the limitations of crystallographic data for this compound, and how can they be addressed?

  • Limitations : Poor crystal quality due to low solubility or polymorphism.
  • Solutions : Optimize crystallization solvents (e.g., 1,4-dioxane/water mixtures) and use synchrotron radiation for high-resolution data collection .

Q. How to design controlled studies for assessing the compound’s metabolic stability?

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
  • Isotope Tracing : Use deuterated analogs (e.g., 2^2H-labeled furan) to track metabolic pathways .

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